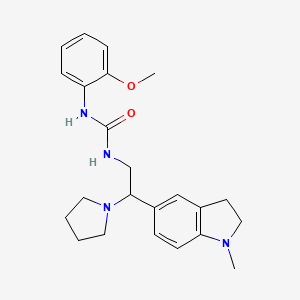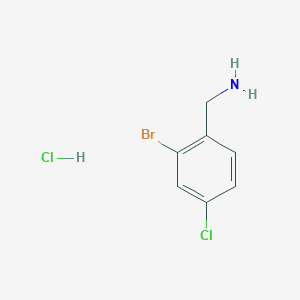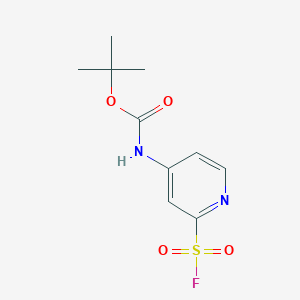
7-(4-chlorobenzyl)-1,3-dimethyl-8-(pyrimidin-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-chlorobenzyl)-1,3-dimethyl-8-(pyrimidin-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C18H15ClN6O2S and its molecular weight is 414.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
Research has shown that derivatives similar to the compound have been synthesized for various applications. For example, Majumdar and Das (1998) synthesized 7-Aryloxymethyl-1,3-dimethyl-6H-pyrano[3,2-e]pyrymidine-2,4-diones, demonstrating the compound's potential in organic synthesis (Majumdar & Das, 1998).
Pharmacological Evaluation
The compound and its derivatives have been evaluated for their pharmacological properties. For instance, Chłoń-Rzepa et al. (2013) explored arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones for potential psychotropic activity, indicating the compound's relevance in medicinal chemistry (Chłoń-Rzepa et al., 2013).
Anticancer Research
In the field of anticancer research, Hayallah (2017) designed and synthesized analogues of the compound for potential anticancer activity, showing its application in the development of new cancer treatments (Hayallah, 2017).
Photophysical Properties
Yan et al. (2017) studied the photophysical properties and pH-sensing application of pyrimidine-phthalimide derivatives, highlighting the compound's utility in developing novel colorimetric pH sensors and logic gates for specific applications (Yan et al., 2017).
Molecular Interactions
Katz and Penman (1966) investigated the hydrogen-bonding interactions of purines and pyrimidines in solution, which is relevant to the compound's structural and interactional analysis (Katz & Penman, 1966).
Antiinflammatory Activity
Kaminski et al. (1989) synthesized a series of substituted analogues based on the compound to exhibit antiinflammatory activity, showcasing its potential in the development of antiinflammatory drugs (Kaminski et al., 1989).
Wirkmechanismus
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase’s activity . This results in a decrease in the phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR .
Biochemical Pathways
The inhibition of PKB affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is involved in promoting cell proliferation and survival . By inhibiting PKB, the compound disrupts this pathway, potentially leading to reduced cell growth and increased apoptosis .
Pharmacokinetics
The compound has been optimized for oral bioavailability . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Further optimization identified 4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of PKB .
Result of Action
The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound could have potential as an antitumor agent .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors It’s important to note that factors such as pH, temperature, and the presence of other molecules can affect the activity and stability of many compounds.
: Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)
Eigenschaften
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-pyrimidin-2-ylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O2S/c1-23-14-13(15(26)24(2)18(23)27)25(10-11-4-6-12(19)7-5-11)17(22-14)28-16-20-8-3-9-21-16/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEHLXZZTWRHFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SC3=NC=CC=N3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2820838.png)
![2-Methyl-6-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2820839.png)
![2-(3-Chlorophenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2820840.png)
![N-[4-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]acetamide](/img/structure/B2820841.png)
![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2820843.png)
![(E)-3-(dimethylamino)-2-[2-(4-ethoxyphenoxy)benzoyl]-2-propenenitrile](/img/structure/B2820844.png)
![3-methyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2820845.png)






![2-[(E)-2-(3-chlorophenyl)ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2820860.png)